molecular formula C13H8ClN3OS B296114 N-(1,3-benzothiazol-2-yl)-2-chloronicotinamide

N-(1,3-benzothiazol-2-yl)-2-chloronicotinamide

Numéro de catalogue: B296114
Poids moléculaire: 289.74 g/mol
Clé InChI: VAPINMZILMUTLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzothiazol-2-yl)-2-chloronicotinamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research for its unique properties. This compound has been shown to exhibit potent inhibitory effects on protein-protein interactions, making it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

BTA-EG6 has been used in a variety of scientific research applications, including the study of protein-protein interactions, cancer biology, and neurodegenerative diseases. This compound has been shown to inhibit the interaction between the transcription factor STAT3 and its upstream kinase JAK2, which has implications for the treatment of cancer. BTA-EG6 has also been used to study the role of the protein tau in Alzheimer's disease and other neurodegenerative disorders.

Mécanisme D'action

BTA-EG6 works by binding to the hydrophobic pocket of the STAT3 SH2 domain, which prevents the interaction between STAT3 and JAK2. This leads to the inhibition of STAT3 phosphorylation and downstream signaling pathways. BTA-EG6 has also been shown to induce the degradation of tau protein in cells, which may be beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit potent inhibitory effects on the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BTA-EG6 has been shown to reduce the levels of phosphorylated tau protein in cells, which may have implications for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BTA-EG6 in lab experiments is its potency and selectivity for inhibiting protein-protein interactions. This compound has also been shown to be stable and soluble in water, which makes it easy to use in cell-based assays. However, one limitation of using BTA-EG6 is its relatively high cost compared to other small molecule inhibitors.

Orientations Futures

There are several future directions for the use of BTA-EG6 in scientific research. One potential application is in the development of new cancer therapies that target the STAT3 signaling pathway. BTA-EG6 may also be useful in the study of other protein-protein interactions that are involved in various biological processes. In addition, further research is needed to determine the potential therapeutic benefits of BTA-EG6 in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, BTA-EG6 is a valuable tool for studying protein-protein interactions and has been used in a variety of scientific research applications. This compound exhibits potent inhibitory effects on the growth and proliferation of cancer cells and may have implications for the treatment of neurodegenerative diseases. While there are limitations to the use of BTA-EG6 in lab experiments, its unique properties make it a valuable tool for studying various biological processes.

Méthodes De Synthèse

BTA-EG6 can be synthesized using a simple one-pot reaction between 2-chloronicotinic acid and 2-aminobenzothiazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting product can be purified by column chromatography to obtain a white solid with a high yield and purity.

Propriétés

Formule moléculaire

C13H8ClN3OS

Poids moléculaire

289.74 g/mol

Nom IUPAC

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C13H8ClN3OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18)

Clé InChI

VAPINMZILMUTLR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

SMILES canonique

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.